molecular formula C19H19F3INO2 B4567578 N-[4-iodo-2-(trifluoromethyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide

N-[4-iodo-2-(trifluoromethyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide

Cat. No.: B4567578
M. Wt: 477.3 g/mol
InChI Key: CYSOCDFWKRTDNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-iodo-2-(trifluoromethyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide is a useful research compound. Its molecular formula is C19H19F3INO2 and its molecular weight is 477.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 477.04126 g/mol and the complexity rating of the compound is 472. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemoselective Acetylation

  • N-(2-Hydroxyphenyl)acetamide, a derivative similar in structure to the compound , is used in the chemoselective acetylation of 2-aminophenol for the synthesis of antimalarial drugs (Magadum & Yadav, 2018).

Crystal Structure and Optical Properties

  • Compounds structurally related to N-[4-iodo-2-(trifluoromethyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide are studied for their crystal structures and optical properties. These studies contribute to understanding the molecular interactions and potential applications in materials science (Wannalerse et al., 2022).

Photoreactions in Pharmaceutical Compounds

  • Photoreactions of compounds like flutamide, which shares a similar trifluoromethylphenyl group, are investigated to understand the effects of different solvents and potential implications for pharmaceutical stability (Watanabe, Fukuyoshi, & Oda, 2015).

Analgesic and Antimicrobial Activities

  • Similar compounds are synthesized and evaluated for their potential analgesic and antimicrobial activities, indicating the relevance of this class of compounds in drug discovery (Sahu et al., 2009).

Antioxidant Activities

  • Research on phenolic compounds like acetaminophen, which shares a phenylacetamide moiety with the compound , explores their role as antioxidants and radical scavengers, relevant to understanding their therapeutic effects (Dinis, Madeira, & Almeida, 1994).

Photocatalytic Degradation Studies

  • Acetaminophen (N-(4-hydroxyphenyl)acetamide) is used in studies to explore photocatalytic degradation mechanisms, indicating potential environmental applications (Jallouli et al., 2017).

Electrophilic Fluorinating Agents

Anticancer, Anti-Inflammatory, and Analgesic Activities

  • Synthesized derivatives of compounds structurally related to the given chemical are evaluated for their potential as anticancer, anti-inflammatory, and analgesic agents (Rani, Pal, Hegde, & Hashim, 2014).

Properties

IUPAC Name

N-[4-iodo-2-(trifluoromethyl)phenyl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3INO2/c1-11(2)14-6-4-12(3)8-17(14)26-10-18(25)24-16-7-5-13(23)9-15(16)19(20,21)22/h4-9,11H,10H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYSOCDFWKRTDNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=C(C=C(C=C2)I)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-iodo-2-(trifluoromethyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[4-iodo-2-(trifluoromethyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide
Reactant of Route 3
Reactant of Route 3
N-[4-iodo-2-(trifluoromethyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide
Reactant of Route 4
Reactant of Route 4
N-[4-iodo-2-(trifluoromethyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide
Reactant of Route 5
Reactant of Route 5
N-[4-iodo-2-(trifluoromethyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide
Reactant of Route 6
Reactant of Route 6
N-[4-iodo-2-(trifluoromethyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.